Pemafibrate

Catalog No.
S522773
CAS No.
848259-27-8
M.F
C28H30N2O6
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemafibrate

CAS Number

848259-27-8

Product Name

Pemafibrate

IUPAC Name

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid

Molecular Formula

C28H30N2O6

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1

InChI Key

ZHKNLJLMDFQVHJ-RUZDIDTESA-N

SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Solubility

Soluble in DMSO

Synonyms

(R)-2-(3-((benzoxazol-2-yl-d4 (3-(4-methoxyphenoxy-d7)propyl)amino)methyl)phenoxy) butanoic acid, K 13675, K-13675, K-13675-d11, K-13675-d7, K13675, pemafibrate

Canonical SMILES

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Isomeric SMILES

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3

Description

The exact mass of the compound Pemafibrate is 490.2104 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pemafibrate is a novel compound classified as a selective peroxisome proliferator-activated receptor alpha modulator. It was developed by Kowa Company, Ltd. for the treatment of dyslipidemia and related metabolic disorders. Pemafibrate has shown promise in reducing serum triglyceride levels and increasing high-density lipoprotein cholesterol levels, while demonstrating a favorable safety profile compared to traditional fibrates like fenofibrate . The chemical formula for pemafibrate is C28H30N2O6, with a molecular weight of approximately 490.56 g/mol .

Pemafibrate's primary mechanism of action involves its activation of PPARα, a nuclear receptor protein []. PPARα regulates genes involved in fatty acid breakdown and cholesterol metabolism. By activating PPARα, Pemafibrate is believed to increase the breakdown of triglycerides and decrease their production in the liver, ultimately lowering blood triglyceride levels [, ].

Clinical trials have shown Pemafibrate to be generally well-tolerated, with side effects like nausea, abdominal pain, and increased liver enzymes reported in some cases []. Pemafibrate may interact with other medications, so it's crucial to consult a healthcare professional before use [].

Current Research

A large-scale clinical trial called PROMINENT is currently investigating the efficacy of Pemafibrate in reducing cardiovascular events among patients with type 2 diabetes and high triglycerides []. The results of this trial will be crucial in determining the broader role of Pemafibrate in clinical practice.

Impact on Blood Lipid Levels:

  • Pemafibrate's primary function is to reduce low-density lipoprotein cholesterol (LDL-C), also known as "bad cholesterol." Studies have shown significant reductions in LDL-C levels compared to placebo ().
  • Additionally, pemafibrate may increase levels of high-density lipoprotein cholesterol (HDL-C), the "good cholesterol," although research suggests this effect might be less pronounced than with other fibrates ().
  • Pemafibrate can also modestly decrease triglycerides, another type of blood fat ().

Potential Mechanisms of Action:

  • Pemafibrate exerts its effects by activating a cellular receptor called Peroxisome proliferator-activated receptor alpha (PPARα). This activation influences various processes involved in fat metabolism, leading to a reduction in LDL-C production and an increase in its clearance from the bloodstream ().

Ongoing Research:

  • Research is ongoing to explore pemafibrate's potential benefits beyond lipid-lowering effects. For instance, some studies are investigating its role in improving insulin sensitivity and glucose metabolism, although current data suggests pemafibrate might not directly influence insulin secretion itself compared to other fibrates ().
  • Additionally, scientists are exploring pemafibrate's potential role in reducing cardiovascular disease risk in patients with dyslipidemia.

Pemafibrate functions primarily through its interaction with the peroxisome proliferator-activated receptor alpha. Upon binding, it induces conformational changes that enhance the transcription of genes involved in lipid metabolism. This includes upregulation of genes responsible for fatty acid oxidation and triglyceride hydrolysis, which are crucial for maintaining lipid homeostasis . Pemafibrate’s mechanism involves the formation of a heterodimer with retinoid X receptor, which subsequently activates target gene transcription .

The biological activity of pemafibrate is characterized by its ability to modulate lipid metabolism effectively. It enhances triglyceride hydrolysis and promotes fatty acid uptake and oxidation, thereby reducing lipid accumulation in tissues such as the liver . Clinical studies have indicated that pemafibrate significantly lowers alanine aminotransferase and gamma-glutamyltransferase levels, suggesting improved liver function compared to other fibrates . Furthermore, it has been shown to reduce the number of atherogenic small dense low-density lipoprotein particles, thereby potentially lowering cardiovascular risk .

The synthesis of pemafibrate involves several steps typical for complex organic compounds. While specific proprietary methods are not publicly detailed, it generally includes the construction of its unique molecular framework through multi-step organic reactions that incorporate various functional groups essential for its biological activity. The development process emphasized achieving high selectivity and potency as compared to existing fibrates .

Pemafibrate is primarily indicated for the treatment of dyslipidemia, particularly in patients with elevated triglycerides and low high-density lipoprotein cholesterol levels. It is under investigation for its potential benefits in managing conditions like non-alcoholic fatty liver disease and metabolic syndrome . Its favorable safety profile makes it an attractive alternative to traditional fibrates, especially for patients at risk of liver dysfunction.

Pemafibrate shares similarities with several other compounds used in lipid management. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
FenofibratePPAR alpha agonistKnown for side effects like liver dysfunction
ClofibratePPAR alpha agonistLess selective; associated with adverse effects
BezafibratePPAR alpha and PPAR gamma agonistBroader action but lower specificity
EzetimibeCholesterol absorption inhibitorDifferent mechanism; focuses on intestinal absorption
NiacinInhibits lipolysis in adipose tissueCan cause flushing; less effective on triglycerides

Pemafibrate’s selectivity as a modulator allows it to exert beneficial effects on lipid profiles while minimizing adverse effects commonly associated with traditional fibrates .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

490.21038668 g/mol

Monoisotopic Mass

490.21038668 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

17VGG92R23

Drug Indication

Prevention of cardiovascular events in patients with elevated triglycerides levels, Treatment of hypertriglyceridaemia

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Other CAS

848259-27-8

Wikipedia

Pemafibrate

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Explore Compound Types